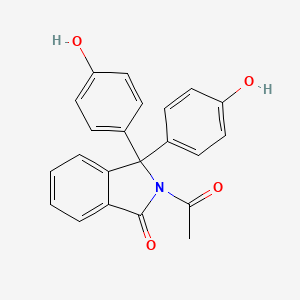
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an isoindoline core, acetyl group, and two hydroxyphenyl groups. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its cytotoxic properties.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in cancer research, the compound may induce apoptosis in cancer cells by activating p53-mediated pathways. It can also interact with autophagy proteins, promoting cell survival mechanisms under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share structural similarities and exhibit antioxidant and anticancer activities.
Bisphenol A (BPA): Although structurally different, BPA also contains hydroxyphenyl groups and is widely studied for its biological effects.
Uniqueness
2-Acetyl-3,3-bis(4-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one stands out due to its unique isoindoline core and the presence of both acetyl and hydroxyphenyl groups
Eigenschaften
CAS-Nummer |
47520-25-2 |
|---|---|
Molekularformel |
C22H17NO4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-acetyl-3,3-bis(4-hydroxyphenyl)isoindol-1-one |
InChI |
InChI=1S/C22H17NO4/c1-14(24)23-21(27)19-4-2-3-5-20(19)22(23,15-6-10-17(25)11-7-15)16-8-12-18(26)13-9-16/h2-13,25-26H,1H3 |
InChI-Schlüssel |
DPOKYHYOHVUGKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
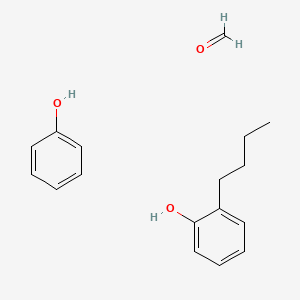
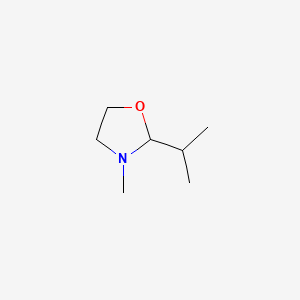
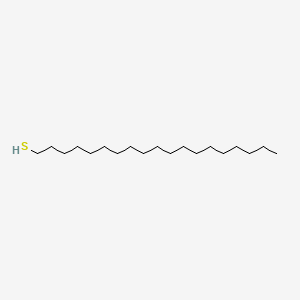
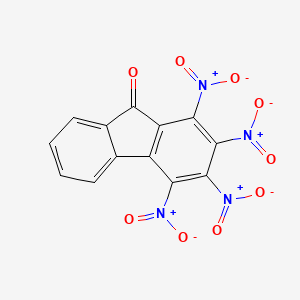
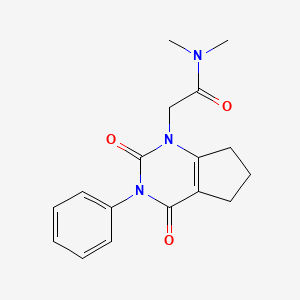

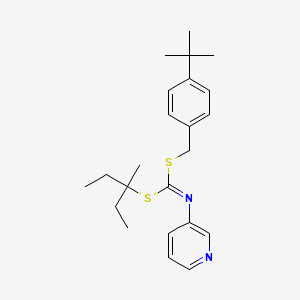
![Ethyl 3-[(2-cyanopropyl)(ethyl)phosphoryl]propanoate](/img/structure/B14655640.png)
![5-Methyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14655642.png)


